Cas no 160938-06-7 (3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride)

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a synthetic organic compound featuring both methylamino and morpholine functional groups. Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and pharmaceutical applications. The compound’s structure allows for potential reactivity as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The morpholine moiety contributes to its versatility in drug design, while the methylamino group offers opportunities for further derivatization. This compound is characterized by high purity and consistent performance, ensuring reliability in experimental settings. Its well-defined properties make it a valuable tool for chemists exploring novel synthetic pathways or bioactive compounds.
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride structure
160938-06-7 structure
Product name:3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
CAS No:160938-06-7
MF:C8H17ClN2O2
MW:208.685781240463
MDL:MFCD33550563
CID:5324299
PubChem ID:155978383

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
    • MDL: MFCD33550563
    • Inchi: 1S/C8H16N2O2.ClH/c1-9-3-2-8(11)10-4-6-12-7-5-10;/h9H,2-7H2,1H3;1H
    • InChI Key: LXWVERWQQVYILB-UHFFFAOYSA-N
    • SMILES: C(N1CCOCC1)(=O)CCNC.Cl

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25106067-1.0g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95.0%
1.0g
$355.0 2025-02-20
Enamine
EN300-25106067-5.0g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95.0%
5.0g
$1033.0 2025-02-20
Enamine
EN300-25106067-10g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
10g
$1531.0 2023-09-15
Aaron
AR02844D-2.5g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
2.5g
$984.00 2023-12-15
1PlusChem
1P0283W1-5g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
5g
$1339.00 2024-06-20
Enamine
EN300-25106067-1g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
1g
$355.0 2023-09-15
Enamine
EN300-25106067-5g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
5g
$1033.0 2023-09-15
1PlusChem
1P0283W1-500mg
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
500mg
$368.00 2024-06-20
Aaron
AR02844D-50mg
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
50mg
$115.00 2025-02-15
1PlusChem
1P0283W1-1g
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
160938-06-7 95%
1g
$501.00 2024-06-20

Additional information on 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

Professional Introduction to 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride (CAS No. 160938-06-7)

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride, chemically designated as CAS No. 160938-06-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which are well-known for their versatile biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structure of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride features a propanone backbone substituted with a morpholine ring at the C1 position and a methylamino group at the C3 position. This unique arrangement imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery. The morpholine moiety is particularly noteworthy, as it is frequently encountered in bioactive compounds due to its ability to form stable hydrogen bonds and interact with biological targets.

In recent years, there has been growing interest in morpholine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including infectious disorders, inflammatory conditions, and neurological disorders. The presence of both the morpholine and methylamino functional groups in 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride suggests that it may exhibit multiple modes of action, enhancing its therapeutic potential.

One of the most compelling aspects of this compound is its pharmacological profile. Preclinical studies have demonstrated that morpholine derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, some morpholine-based compounds have shown efficacy in inhibiting enzymes such as carbonic anhydrase, which is relevant in treating conditions like glaucoma and altitude sickness. Additionally, these derivatives have been explored for their anti-inflammatory properties, targeting pathways involved in immune responses.

The synthesis of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under acidic or basic catalysis, followed by functional group transformations to introduce the morpholine and methylamino moieties. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.

From a medicinal chemistry perspective, this compound represents an excellent scaffold for drug design. Its structural features allow for modifications at multiple positions, enabling the optimization of pharmacokinetic properties such as bioavailability, metabolic stability, and target specificity. Researchers are increasingly leveraging computational methods like molecular docking and virtual screening to identify potential lead compounds derived from this scaffold. These approaches have accelerated the discovery process by predicting binding affinities and interactions with biological targets.

Recent advancements in drug development technologies have also highlighted the importance of small molecule libraries containing diverse structural motifs like 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride. High-throughput screening (HTS) platforms enable rapid evaluation of large collections of compounds for activity against disease-relevant targets. Such libraries are invaluable resources for academic institutions and pharmaceutical companies seeking to identify novel therapeutic agents.

The biological activity of this compound has been further explored through in vitro and in vivo studies. Preliminary results indicate that it may possess inhibitory effects on certain enzymes and receptors implicated in human diseases. For example, its interaction with specific protein targets could lead to therapeutic benefits in areas such as cancer therapy or central nervous system disorders. These findings underscore the need for comprehensive characterization to fully understand its mechanism of action.

In conclusion, 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride (CAS No. 160938-06-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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